Ethyl 5-phenyl-1H-pyrrole-2-carboxylate

Description

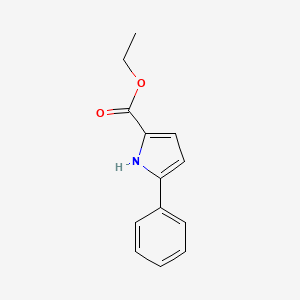

Ethyl 5-phenyl-1H-pyrrole-2-carboxylate is a pyrrole derivative featuring a phenyl substituent at the 5-position and an ethyl ester group at the 2-position. Pyrroles are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. The phenyl group enhances aromaticity and steric bulk, while the ethyl ester contributes to solubility and serves as a handle for further functionalization.

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

ethyl 5-phenyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)12-9-8-11(14-12)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3 |

InChI Key |

ZGHZLUUPMRXILE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Table 1: Key Physical Properties of Ethyl 5-Phenyl-1H-Pyrrole-2-Carboxylate Analogs

Key Observations :

- Substituent Bulk and Melting Points : The 4-(4-methylbenzoyl) analog (116–118°C) has a higher melting point than the hydroxyethyl-substituted derivative (103–105°C) , likely due to reduced hydrogen bonding in the former. The phenyl group at position 5 enhances rigidity compared to methyl substituents.

- Ester Chain Length : Methyl esters (e.g., Mthis compound) are smaller and may exhibit lower melting points than ethyl esters, though direct data are unavailable .

- Hydrogen Bonding : Ethyl 5-methyl-1H-pyrrole-2-carboxylate forms centrosymmetric dimers via N–H···O interactions , a feature likely shared with the phenyl analog but modulated by steric effects.

Electronic and Reactivity Profiles

- Formyl-substituted analogs (e.g., Ethyl 3-formyl-1H-pyrrole-2-carboxylate) exhibit heightened reactivity for nucleophilic additions due to the aldehyde group .

- Electron-Donating Groups (EDGs): Ethyl 5-amino-1H-pyrrole-2-carboxylate features an amino group (strong EDG), increasing electron density at the pyrrole ring and favoring electrophilic attacks at the 3- and 4-positions .

Steric Effects :

- The 5-phenyl group in the target compound may hinder reactions at the adjacent 4-position, as seen in Ethyl 4,5-diphenyl-1H-pyrrole-2-carboxylate, where steric crowding limits further functionalization .

Preparation Methods

Microwave-Assisted Synthesis

Radiation-enhanced methods reduce reaction times from hours to minutes. A representative protocol:

Q & A

Q. What are the common synthetic routes for Ethyl 5-phenyl-1H-pyrrole-2-carboxylate, and how can reaction yields be optimized?

this compound is typically synthesized via cyclization reactions using substituted azirines or acyl chlorides. For example, a 48% yield was achieved using ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate under optimized conditions (400 MHz NMR confirmed the structure) . To improve yields:

- Use anhydrous solvents and inert atmospheres to minimize side reactions.

- Optimize stoichiometry of reactants (e.g., acyl chloride derivatives) to avoid excess reagent degradation .

- Monitor reaction progress with TLC (e.g., Rf = 0.1–0.2 in petroleum ether/EtOAc) to terminate reactions at peak product formation .

Q. How should researchers characterize this compound using spectroscopic methods?

- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–7.5 ppm for phenyl), the ethoxy group (δ 1.37 ppm, triplet), and pyrrole NH (δ 8.8–9.3 ppm, broad) .

- HRMS : Confirm molecular ions (e.g., [M+H]+ at m/z 260.1287) with <0.5 ppm error .

- Melting Points : Use differential scanning calorimetry (DSC) to verify purity (e.g., mp 103–105°C) .

Q. What purification strategies are effective for isolating this compound?

- Column chromatography with silica gel (petroleum ether/EtOAc 4:1) resolves polar byproducts .

- Recrystallization from ethanol/water mixtures improves purity for crystalline derivatives (e.g., 89–91% yields) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX software :

- Refine hydrogen bonding patterns (e.g., N–H···O interactions) to confirm tautomeric forms .

- Analyze torsion angles (e.g., C8–C9–C10–C13) to distinguish regioisomers .

- Validate data with R factors <0.05 and wR <0.15 for high confidence .

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?

Graph-set analysis (e.g., Etter’s rules) reveals chains (C(4)) or rings (R2,2(8)) in crystal packing :

Q. How can researchers address discrepancies in reported synthetic yields or spectral data?

- Reproducibility Checks : Replicate reactions with identical catalysts (e.g., Pd/C) and solvents (e.g., DCM vs. THF) .

- Advanced NMR : Employ 2D techniques (COSY, HSQC) to resolve overlapping signals in complex derivatives .

- Computational Validation : Compare experimental IR/UV-Vis spectra with DFT-calculated values to identify misassignments .

Q. What mechanistic insights explain substituent effects on pyrrole ring reactivity?

- Electron-withdrawing groups (e.g., 4-chlorophenyl) decrease nucleophilicity at the pyrrole C3 position, favoring acylations at C5 .

- Kinetic studies using time-resolved NMR can map reaction pathways for derivatives like Ethyl 4-(4-methylbenzoyl)-5-phenyl-1H-pyrrole-2-carboxylate .

Methodological Tables

Q. Table 1: Comparative Synthetic Yields for Derivatives

| Derivative | Method | Yield (%) | Reference |

|---|---|---|---|

| This compound | Azirine cyclization | 48 | |

| 4-(4-Methylbenzoyl) derivative | Acyl chloride coupling | 91 | |

| 3,4-Dimethyl-substituted analog | Schiff base condensation | 43 |

Q. Table 2: Key Crystallographic Parameters

| Compound | Space Group | R Factor | Hydrogen Bonds | Reference |

|---|---|---|---|---|

| Ethyl 3,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-2-carboxylate | P 1 | 0.044 | N1–H···O2 | |

| Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo derivative | P21/c | 0.054 | O–H···O, C–H···π |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.